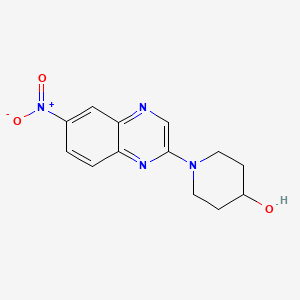

1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol

Description

1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a quinoxaline core substituted with a nitro group at position 6 and a piperidin-4-ol moiety at position 2. The nitro group enhances electron-withdrawing effects, influencing reactivity and binding interactions, while the piperidin-4-ol group contributes hydrogen-bonding capability and modulates solubility.

Properties

IUPAC Name |

1-(6-nitroquinoxalin-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-10-3-5-16(6-4-10)13-8-14-12-7-9(17(19)20)1-2-11(12)15-13/h1-2,7-8,10,18H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJWXFBLYVCFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265761 | |

| Record name | 4-Piperidinol, 1-(6-nitro-2-quinoxalinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-14-6 | |

| Record name | 4-Piperidinol, 1-(6-nitro-2-quinoxalinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-(6-nitro-2-quinoxalinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Nitration: The quinoxaline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Piperidin-4-ol Substitution: The nitrated quinoxaline is then reacted with piperidin-4-ol under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidin-4-ol moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

Oxidation: Products may include quinoxaline derivatives with additional oxygen-containing functional groups.

Reduction: The primary product is 1-(6-aminoquinoxalin-2-yl)piperidin-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is investigated as a potential lead compound for developing novel therapeutics targeting various diseases, including cancer and neurological disorders. Its ability to interact with specific receptors makes it a candidate for further pharmacological studies.

- Antitumor Activity : Preliminary studies suggest that 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol exhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

-

Neuropharmacology

- Cognitive Enhancement : Research indicates that derivatives of this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Antidepressant Effects : Studies have explored its effects on mood regulation, suggesting that it may have antidepressant-like properties in animal models.

-

Biochemical Research

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Interaction Studies : Investigations into how this compound interacts with various receptors (e.g., NMDA receptors) are ongoing, providing insights into its mechanism of action.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. | |

| Neuropharmacological Effects | Showed promise in enhancing memory retention in rodent models. | |

| Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase. |

Mechanism of Action

The mechanism of action of 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the quinoxaline ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperidin-4-ol moiety may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline vs. Quinoxaline Cores

- 1-(5-Nitroquinolin-6-yl)piperidin-4-ol (CAS 1133115-89-5): Molecular Formula: C₁₄H₁₅N₃O₃ Key Differences: Replaces quinoxaline with quinoline (one nitrogen atom in the bicyclic system).

- 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (CAS 1133115-76-0): A positional isomer of the above, with the nitro group at position 6. This shift may introduce steric hindrance or electronic effects, impacting interactions with enzymes or receptors .

Pyridine and Pyrimidine Derivatives

- 1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS 353258-16-9): Molecular Formula: C₁₀H₁₃N₃O₃ Key Differences: Substitutes quinoxaline with a monocyclic pyridine ring. The smaller aromatic system reduces molecular weight (227.69 g/mol vs. ~273 g/mol for quinoxaline derivatives) and may enhance solubility but limit π-π stacking interactions .

- 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (CAS 1528868-56-5): Molecular Formula: C₁₀H₁₄ClN₃O Key Differences: Features a pyrimidine ring (two nitrogens) and a chloro substituent. The methyl group on piperidine introduces steric bulk, affecting conformational flexibility .

Aromatic and Heterocyclic Variants

- 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol (CAS 1039892-60-8): Molecular Formula: C₁₂H₁₇FN₂O Key Differences: Replaces quinoxaline with a fluorophenyl group.

- 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (CAS 864388-84-1): Molecular Formula: C₁₀H₁₅NOS Key Differences: Incorporates a sulfur-containing thiophene ring. The thiophene’s electron-rich nature and lipophilicity may alter membrane permeability compared to nitroquinoxaline derivatives .

Physicochemical Properties and Molecular Data

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol | Not Provided | (Estimated) C₁₃H₁₄N₄O₃ | ~286.28 | Nitroquinoxaline, piperidin-4-ol |

| 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | 1133115-89-5 | C₁₄H₁₅N₃O₃ | 273.29 | Nitroquinoline, piperidin-4-ol |

| 1-(5-Nitropyridin-2-yl)piperidin-4-ol | 353258-16-9 | C₁₀H₁₃N₃O₃ | 227.23 | Nitropyridine, piperidin-4-ol |

| 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol | 1528868-56-5 | C₁₀H₁₄ClN₃O | 227.69 | Chloropyrimidine, methylpiperidine |

Notes:

- Quinoxaline derivatives generally exhibit higher molecular weights and extended aromatic systems, favoring interactions with hydrophobic protein pockets.

- Pyridine/pyrimidine analogues offer reduced steric hindrance and improved solubility but weaker π-π interactions.

Biological Activity

1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a nitroquinoxaline moiety. The presence of the nitro group is significant as it often correlates with enhanced biological activity, particularly in antimicrobial and anticancer contexts.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity, which can lead to various biological effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have been studied for their effectiveness against bacteria and fungi. In one study, various quinoxaline derivatives were evaluated for their antimicrobial efficacy, with some showing potent activity against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer effects. A study focused on the synthesis of related piperidine derivatives showed that certain analogs could effectively inhibit cancer cell proliferation.

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various nitro-substituted quinoxaline derivatives, including this compound. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of piperidine derivatives was assessed using multiple cancer cell lines. The findings demonstrated that certain derivatives could induce apoptosis through caspase activation pathways, suggesting a mechanism for their anticancer effects.

Q & A

Q. What are the established synthetic routes for preparing 1-(6-Nitroquinoxalin-2-yl)piperidin-4-ol, and what key reaction conditions are critical for success?

The synthesis typically involves Sonogashira coupling between a nitroquinoxaline derivative (e.g., compound 17 in ) and an alkynol precursor. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as co-catalysts.

- Reaction in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres.

- Purification via flash chromatography with eluents such as ethyl acetate/hexane mixtures .

Optimization focuses on minimizing side reactions (e.g., homocoupling) by controlling stoichiometry and reaction time.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular mass (e.g., observed [M+H]⁺ at m/z 272.0668 vs. calculated 272.0693) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., nitro stretches at ~1521 cm⁻¹, hydroxyl groups at ~3282 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): While not explicitly mentioned in evidence, ¹H/¹³C NMR is standard for piperidine and quinoxaline ring confirmation.

Q. What is the hypothesized biological target of this compound, and how is this validated experimentally?

The compound is hypothesized to inhibit aromatase (CYP19A1) based on structural analogs in nitroquinoxaline derivatives developed as CYP19A1 inhibitors . Validation methods include:

- Enzyme activity assays measuring estrogen suppression.

- Competitive binding studies using radiolabeled substrates (e.g., ³H-androstenedione).

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzymatic inhibition assays (e.g., non-specific effects at high concentrations)?

- Counter-screening: Test against off-target enzymes (e.g., related cytochrome P450 isoforms) to assess specificity .

- Dose-response analysis: Establish EC₅₀/IC₅₀ values to differentiate specific vs. non-specific effects. For example, in 5-HT1F antagonist studies, concentrations ≥3 μM showed luminescence interference, necessitating lower doses .

- Radioligand binding assays: Quantify direct target engagement (e.g., ³H-LSD binding to 5-HT1F receptors, as in ) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Prodrug derivatization: Introduce acetyl groups (e.g., compound 25 in ) to enhance solubility and bioavailability .

- Metabolic stability assays: Use liver microsomes to identify vulnerable sites (e.g., nitro reduction or hydroxyl glucuronidation).

- In vivo models: Adapt protocols from human islet transplant studies (e.g., NSG mice with STZ-induced diabetes) to evaluate glucose tolerance and insulin secretion .

Q. How can computational modeling guide the optimization of this compound’s selectivity over off-target receptors?

- Molecular docking: Simulate binding to CYP19A1 vs. off-targets (e.g., 5-HT2B, Ki = 343 nM in ) to identify critical interactions .

- QSAR analysis: Correlate substituent effects (e.g., nitro position, piperidine hydroxylation) with activity data from analogs .

- Dynamic simulations: Assess binding pocket flexibility to predict resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.